(S)-Modafinil-d10
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Overview
Description
(S)-Modafinil-d10 is a deuterated form of (S)-Modafinil, a compound known for its wakefulness-promoting properties. The deuterium atoms in this compound replace the hydrogen atoms, which can alter the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Modafinil-d10 typically involves the incorporation of deuterium atoms into the (S)-Modafinil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Modafinil-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
Scientific Research Applications
(S)-Modafinil-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of (S)-Modafinil.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating sleep disorders, cognitive dysfunction, and other neurological conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of (S)-Modafinil-d10 involves its interaction with various molecular targets and pathways:
Dopamine Transporter Inhibition: this compound inhibits the dopamine transporter, leading to increased dopamine levels in the brain.
Orexin System Activation: The compound may activate the orexin system, which plays a role in regulating wakefulness and arousal.
Histamine Release: this compound can increase histamine release, contributing to its wakefulness-promoting effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Modafinil: The non-deuterated form of (S)-Modafinil, which has similar pharmacological properties but may differ in pharmacokinetics.
Armodafinil: Another wakefulness-promoting agent with a similar mechanism of action but different chemical structure.
Adrafinil: A prodrug of modafinil that is metabolized in the body to produce modafinil.
Uniqueness
(S)-Modafinil-d10 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic profile. This can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.
Properties
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678718 |
Source
|
Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-30-4 |
Source
|
Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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